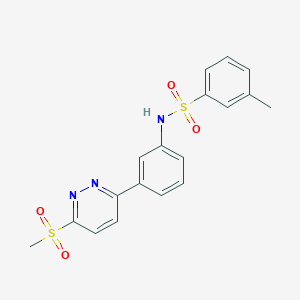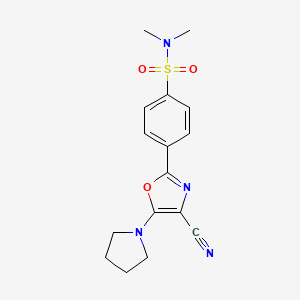![molecular formula C26H24Cl2N2O3 B2507061 (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one CAS No. 478039-19-9](/img/structure/B2507061.png)
(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one involves the Crossed-Aldol condensation reaction. In a study, a series of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized using this method. The process entailed the reaction of 3-bromo-4-morpholino acetophenone with various benzaldehydes in the presence of sodium hydroxide. This synthesis yielded novel compounds characterized by their physical constants and spectral data, including UV, IR, and NMR .
Molecular Structure Analysis
X-ray structural analysis provides insights into the molecular structure of related compounds. For instance, 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine was analyzed and revealed the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety. This structural information is crucial for understanding the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
The chemical behavior of these compounds can be inferred from their photophysical characterization. The absorption spectra of the analyzed compound in acetonitrile and 2-methyltetrahydrofuran solutions showed an intense band, which was attributed to a mixture of π-π* and n-π* transitions. Emission was also observed, with the emission lifetime data suggesting the presence of two excited state transitions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized by UV, IR, and NMR spectral data. The UV absorption maximum values, group frequencies of infrared absorption, deformation modes, and chemical shifts were all recorded. These properties were further correlated with various substituent constants and parameters using regression analyses. The effects of substituents on the functional group frequencies were studied, providing a deeper understanding of the compounds' properties .
Antimicrobial Activities
The antimicrobial activities of the synthesized compounds were evaluated using the Kirby-Bauer method. Although the specific activities are not detailed in the provided data, this method typically involves measuring the zone of inhibition caused by the compounds against various microbial strains, which can indicate their potential as antimicrobial agents .
科学的研究の応用
Synthesis and Structural Studies
- Synthesis and Crystal Structure : Various compounds, including those with morpholine groups similar to (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one, have been synthesized and analyzed for their structural properties. These compounds typically exhibit unique crystalline structures and intermolecular interactions, contributing to their potential applications in different scientific fields (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
- Photocycloaddition and Reactions with Carbonyl Compounds : Similar compounds have been studied for their behavior in photocycloaddition reactions with carbonyl compounds. These reactions are significant in synthesizing complex organic molecules, which can be useful in various scientific applications (van Wolven, Döpp, & Henkel, 2006).
Antimicrobial and Biological Activities
- Antimicrobial Activities : Certain morpholine derivatives have shown promising antimicrobial activities. This suggests potential research applications of this compound in developing antimicrobial agents or studying microbial interactions (Merugu, Ramesh, & Sreenivasulu, 2010).
Optical Storage and Molecular Studies
- Optical Storage Applications : Certain derivatives with morpholine groups have been explored for reversible optical storage applications. This research avenue could be relevant for this compound in terms of data storage and retrieval technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2-morpholin-4-ylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N2O3/c27-21-8-5-20(23(28)17-21)18-33-22-9-6-19(7-10-22)26(31)11-12-29-24-3-1-2-4-25(24)30-13-15-32-16-14-30/h1-12,17,29H,13-16,18H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCAZCGFLMUJQA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC=CC(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2N/C=C/C(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

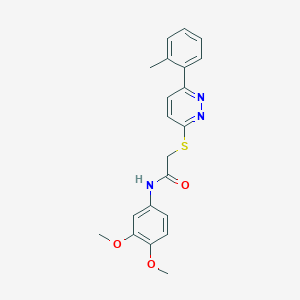
![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

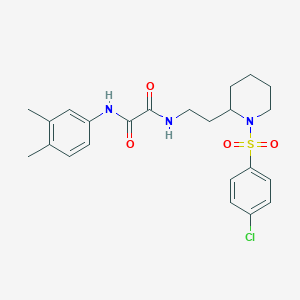
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)
![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)
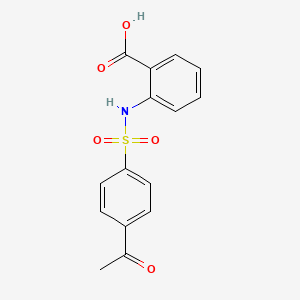

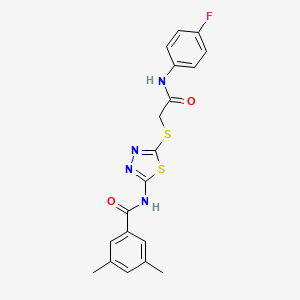
![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)
